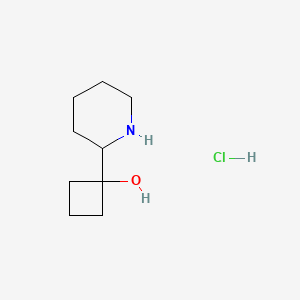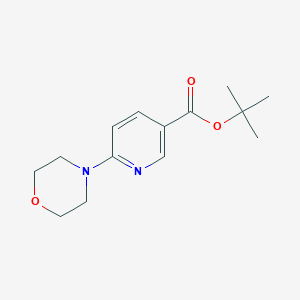
1-(t-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . They are used for the treatment of various disorders in the human body, including cancer cells and microbes .
Synthesis Analysis
Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .
Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are versatile building blocks in synthesis, providing access to diverse heterocycles .
Scientific Research Applications
T-BMBIDC has been studied for its potential applications in a variety of scientific research fields. It has been used as a starting material for the synthesis of various compounds, such as indole derivatives, which can be used for drug discovery and development. It has also been used in the synthesis of various heterocyclic compounds, which can be used as building blocks for organic synthesis. In addition, 1-(t-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate has been studied for its potential applications in biochemistry and molecular biology.
Mechanism of Action
T-BMBIDC has been studied for its potential mechanism of action in various scientific research fields. In organic synthesis, it has been found to be a useful reagent for the synthesis of various heterocyclic compounds. In drug discovery and development, it has been studied for its potential to interact with various biological targets, such as proteins, enzymes, and receptors. In biochemistry and molecular biology, it has been studied for its potential to modulate various biochemical and physiological processes, such as gene expression and cell signaling.
Biochemical and Physiological Effects
1-(t-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate has been studied for its potential effects on various biochemical and physiological processes. In drug discovery and development, it has been studied for its potential to interact with various biological targets, such as proteins, enzymes, and receptors, and modulate their activity. In addition, this compound has been studied for its potential to modulate gene expression and cell signaling pathways.
Advantages and Limitations for Lab Experiments
T-BMBIDC has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods. Additionally, it can be used as a starting material for the synthesis of various heterocyclic compounds. A limitation of 1-(t-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate is that it is relatively unstable and can undergo decomposition, which can limit its usefulness in certain laboratory experiments.
Future Directions
The potential applications of 1-(t-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate are numerous and are still being explored. Future research may focus on its potential applications in drug discovery and development, as well as its potential to modulate gene expression and cell signaling pathways. Additionally, future research may focus on its potential applications in organic synthesis and its potential to interact with various biological targets. Finally, future research may focus on the development of new synthesis methods to improve the stability and yield of this compound.
Synthesis Methods
T-BMBIDC can be synthesized using a variety of methods. One method involves the reaction of 1-bromo-3-methylbut-2-ene and 1-methyl-3-bromoindole-1,5-dicarboxylic acid. This reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as dimethylformamide. The reaction typically produces a mixture of the desired product, 1-(t-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate, and various byproducts, which can be separated by column chromatography.
properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl 3-bromoindole-1,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-11(16)10-7-9(13(18)20-4)5-6-12(10)17/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJNKRRIRJQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

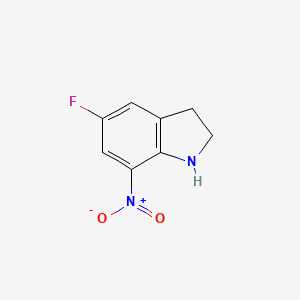


![(Imidazo[1,2-a]pyrazin-2-ylmethyl)amine dihydrochloride, 95%](/img/structure/B6298858.png)
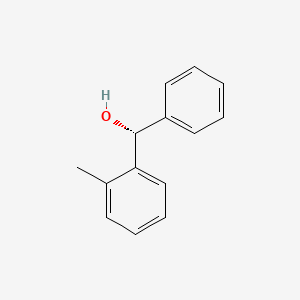

![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)


![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)
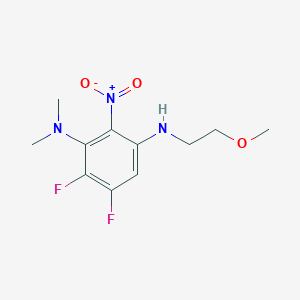
![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)
